molecular formula C15H28NO5P B3819569 diisopropyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate

diisopropyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate

Cat. No. B3819569
M. Wt: 333.36 g/mol
InChI Key: LOZMLDLSBBBJJH-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diisopropyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate, also known as VX, is a highly toxic nerve agent that was first synthesized in the 1950s by British chemist Ranajit Ghosh. VX is classified as a weapon of mass destruction due to its extreme potency and ability to cause widespread harm in a short amount of time.

Scientific Research Applications

Diisopropyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate has been the subject of extensive scientific research due to its potential use as a chemical weapon. Researchers have studied the effects of diisopropyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate on various organisms, including rats, rabbits, and primates, in order to better understand its mechanism of action and develop treatments for exposure. diisopropyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate has also been used as a tool in neuroscience research, as it can be used to selectively target and inhibit certain enzymes in the brain.

Mechanism of Action

Diisopropyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate works by inhibiting the activity of acetylcholinesterase, an enzyme that is responsible for breaking down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the synapse, leading to overstimulation of the nervous system and ultimately paralysis and death.
Biochemical and Physiological Effects:
Exposure to diisopropyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate can cause a range of biochemical and physiological effects, including convulsions, respiratory failure, and death. The severity of these effects depends on the dose and route of exposure, as well as the individual's age, health status, and other factors.

Advantages and Limitations for Lab Experiments

Diisopropyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate is a highly potent and specific inhibitor of acetylcholinesterase, making it a useful tool for studying the role of this enzyme in the nervous system. However, its extreme toxicity and potential for causing harm limit its use in laboratory experiments.

Future Directions

There are several areas of future research related to diisopropyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate. One area of interest is the development of more effective treatments for exposure to diisopropyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate, including antidotes and decontamination methods. Another area of research is the development of new methods for detecting and identifying diisopropyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate in the environment, which could aid in the prevention of chemical weapons attacks. Additionally, researchers are interested in studying the long-term effects of diisopropyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate exposure on human health, including the potential for chronic neurological and cognitive deficits.

properties

IUPAC Name

[(E)-4-oxo-4-piperidin-1-ylbut-2-en-2-yl] dipropan-2-yl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28NO5P/c1-12(2)19-22(18,20-13(3)4)21-14(5)11-15(17)16-9-7-6-8-10-16/h11-13H,6-10H2,1-5H3/b14-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZMLDLSBBBJJH-SDNWHVSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(OC(C)C)OC(=CC(=O)N1CCCCC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OP(=O)(OC(C)C)O/C(=C/C(=O)N1CCCCC1)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28NO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisopropyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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